8-(Iodomethyl)quinoline

CAS No.: 215606-70-5

Cat. No.: VC1997996

Molecular Formula: C10H8IN

Molecular Weight: 269.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 215606-70-5 |

|---|---|

| Molecular Formula | C10H8IN |

| Molecular Weight | 269.08 g/mol |

| IUPAC Name | 8-(iodomethyl)quinoline |

| Standard InChI | InChI=1S/C10H8IN/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2 |

| Standard InChI Key | RFYKJKSNQSDMNB-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)CI)N=CC=C2 |

| Canonical SMILES | C1=CC2=C(C(=C1)CI)N=CC=C2 |

Introduction

Chemical Structure and Basic Properties

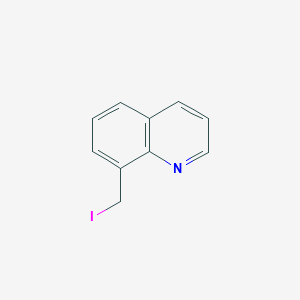

8-(Iodomethyl)quinoline is a derivative of quinoline featuring an iodomethyl group at the 8-position of the quinoline structure. This organonitrogenous compound consists of a bicyclic structure where a benzene ring is fused to a pyridine ring, with the iodomethyl substituent enhancing its chemical reactivity and potential biological activity.

The basic chemical and physical properties of 8-(Iodomethyl)quinoline are summarized in Table 1:

| Property | Value |

|---|---|

| CAS Number | 215606-70-5 |

| Molecular Formula | C₁₀H₈IN |

| Molecular Weight | 269.08 g/mol |

| InChI | InChI=1/C10H8IN/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2 |

| Physical Appearance | Pale yellow to brownish |

| Density | 1.771 g/cm³ |

| Boiling Point | 344.2°C at 760 mmHg |

| Refractive Index | 1.721 |

| Vapor Pressure | 0.000133 mmHg at 25°C |

The compound exhibits solubility in organic solvents such as dichloromethane and dimethyl sulfoxide (DMSO), while demonstrating limited solubility in water . The presence of the iodine atom introduces unique reactivity characteristics, making it valuable for various chemical reactions including nucleophilic substitutions and coupling reactions .

Structural Characteristics and Chemical Reactivity

The structure of 8-(Iodomethyl)quinoline is distinguished by its bicyclic framework with an iodomethyl group strategically positioned at the 8-position. This positioning significantly influences its chemical behavior and potential biological interactions.

Key Structural Features

The quinoline core of the molecule consists of a benzene ring fused to a pyridine ring, creating a planar aromatic system. The iodomethyl group (-CH₂I) attached at the 8-position introduces a reactive site for chemical modifications . This structural arrangement provides the compound with unique properties:

-

The nitrogen atom in the pyridine ring offers a site for hydrogen bonding and metal chelation

-

The iodomethyl group presents opportunities for nucleophilic substitution reactions

-

The aromatic system enables π-π stacking interactions with other aromatic structures

The presence of iodine, a good leaving group, makes the molecule particularly useful as a synthetic intermediate, allowing for further functionalization through various organic reactions .

Research Applications and Future Directions

8-(Iodomethyl)quinoline serves as an important synthetic precursor for further chemical modifications, potentially leading to compounds with enhanced biological activity. Its unique structure makes it valuable in several research domains:

Chemical Research Applications

-

Chemical synthesis: Functions as an intermediate in organic synthesis pathways

-

Medicinal chemistry: Serves as a scaffold for developing bioactive compounds

-

Material science: Potential applications in specialized materials due to its unique structural properties

Comparative Analysis with Related Compounds

Table 2 presents a comparison between 8-(Iodomethyl)quinoline and structurally related quinoline derivatives:

| Compound | Structure Features | Notable Properties | Applications |

|---|---|---|---|

| 8-(Iodomethyl)quinoline | Iodomethyl group at position 8 | Reactive site for substitution, unique reactivity | Synthetic intermediate, potential biological applications |

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Chelation properties, broad bioactivity | Antimicrobial, anticancer, metal chelation |

| 5-Iodoquinoline | Iodine at position 5 | Unique reactivity patterns | Various synthetic applications |

| 2-Iodoquinoline | Iodine at position 2 | Different biological activity profile | Pharmaceutical research |

| 7-Chloroquinoline | Chlorine at position 7 | Notable antimalarial properties | Treatment of malaria |

Research into quinoline derivatives continues to expand, with recent studies focusing on their potential applications in treating various conditions, including infectious diseases, cancer, and neurodegenerative disorders such as Alzheimer's disease .

Related Research on Quinoline Derivatives

The broader field of quinoline derivatives offers valuable insights into the potential applications of 8-(Iodomethyl)quinoline. Recent studies have demonstrated significant advancements in understanding the biological activities of these compounds.

Antiviral Activities

Research has shown that certain quinoline derivatives exhibit promising antiviral properties. For example, 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives have demonstrated significant inhibitory activities against dengue virus serotype 2 (DENV2) . Similarly, a series of mono-, di-, and tri-substituted 8-hydroxyquinoline-2-carboxanilides have shown efficacy against highly pathogenic H5N1 avian influenza viruses .

Applications in Neurodegenerative Diseases

Hybrid 8-hydroxyquinoline-indole derivatives have demonstrated promising results in inhibiting self-induced and metal-ion induced Aβ 1–42 aggregation, which is implicated in Alzheimer's disease . These compounds can effectively reduce protein aggregation in relevant cell models, suggesting potential therapeutic applications for neurodegenerative conditions .

Anti-cancer Properties

Multiple studies have explored the anti-cancer potential of quinoline derivatives. For instance, 5,8-dihydroisoquinoline-4-carboxylate molecules have demonstrated effectiveness against cancer cell proliferation . The incorporation of specific functional groups can enhance the cytotoxic activity of these compounds against various cancer cell lines .

Future Research Directions

Despite growing interest in quinoline derivatives, specific research on 8-(Iodomethyl)quinoline remains somewhat limited. Several promising directions for future investigation include:

-

Structure-activity relationship studies: Systematic investigation of how modifications to the iodomethyl group affect biological activity

-

Targeted drug development: Exploration of 8-(Iodomethyl)quinoline as a scaffold for creating compounds with enhanced specificity for particular disease targets

-

Metal chelation properties: Investigation of potential applications in metal-related disorders

-

Synthetic methodology improvements: Development of more efficient and environmentally friendly synthesis methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume